(R)-Tert-butyl 3-phenylpiperazine-1-carboxylate

Medicinal Chemistry Protecting Group Strategy Structural Differentiation

Procure the stereochemically pure (R)-enantiomer—critical for CNS drug discovery. In head-to-head in vitro assays, a closely related 3-phenylpiperazine (R)-enantiomer showed an IC50 of 450 nM vs. >3000 nM for the (S)-form—a 7-fold potency gap. Using racemic or (S)-enantiomer confounds SAR and assay reproducibility. Available at 95% purity with full analytical characterization (NMR, HPLC). Ensure your project’s stereochemical integrity from the lead optimization stage onward.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS No. 1240584-34-2
Cat. No. B171571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Tert-butyl 3-phenylpiperazine-1-carboxylate
CAS1240584-34-2
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2
InChIInChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-13(11-17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m0/s1
InChIKeyHRRFJZULVYGVNJ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (R)-tert-Butyl 3-phenylpiperazine-1-carboxylate (CAS 1240584-34-2): Procurement and Specification Overview


(R)-tert-Butyl 3-phenylpiperazine-1-carboxylate (CAS 1240584-34-2) is a chiral, N-Boc-protected 3-phenylpiperazine derivative [1]. This compound serves as a versatile building block and intermediate in medicinal chemistry, primarily for the synthesis of central nervous system (CNS) drug candidates, including potential antipsychotics, antidepressants, and other receptor-targeting agents [2]. Commercial specifications typically report a purity of 95% to 98% , and the compound is stored under ambient to refrigerated conditions [1][3].

Why Generic Substitution Fails for (R)-tert-Butyl 3-phenylpiperazine-1-carboxylate (CAS 1240584-34-2)


The primary driver against generic substitution is stereochemical configuration. (R)-tert-Butyl 3-phenylpiperazine-1-carboxylate is a single enantiomer, and chiral phenylpiperazines demonstrate distinct biological activities dependent on their absolute configuration [1]. A direct head-to-head in vitro study of closely related 3-phenylpiperazine analogs showed that the (S)-enantiomer and (R)-enantiomer exhibited IC50 values of >3000 nM and 450 nM, respectively, against human C1s protease—a nearly 7-fold difference in potency [1]. Substituting this compound with the racemic mixture or the (S)-enantiomer introduces uncontrolled stereochemical variables, compromising assay reproducibility and potentially leading to erroneous structure-activity relationship (SAR) conclusions [1].

Quantitative Evidence Guide for (R)-tert-Butyl 3-phenylpiperazine-1-carboxylate: Differentiation from Key Comparators


Steric and Electronic Differentiation of the N1-Boc Protecting Group

The N1-Boc (tert-butyloxycarbonyl) group in (R)-tert-Butyl 3-phenylpiperazine-1-carboxylate (CAS 1240584-34-2) confers specific steric and electronic properties that differentiate it from other N1-protected analogs, such as the N1-benzyl-protected (3R)-1-benzyl-3-phenylpiperazine (CAS 832155-10-9) . While direct quantitative comparison data for these exact compounds is not available in the public domain, class-level inference from protecting group chemistry establishes that the Boc group is cleaved under mild, orthogonal acidic conditions (e.g., TFA, HCl/dioxane), preserving other sensitive functionalities. In contrast, the N-benzyl protecting group requires harsher hydrogenolysis conditions, which may be incompatible with certain substrates . The quantitative difference is a choice in synthetic route yield and purity, where the Boc route is often preferred for its clean deprotection profile.

Medicinal Chemistry Protecting Group Strategy Structural Differentiation

Comparative Chiral HPLC Resolution Profile

The resolution of chiral phenylpiperazine derivatives, including 3-phenylpiperazines, has been systematically studied using immobilized polysaccharide-based chiral stationary phases (CSPs) in supercritical fluid chromatography (SFC) [1]. While (R)-tert-Butyl 3-phenylpiperazine-1-carboxylate was not the primary analyte, the study establishes a validated analytical framework for its class. More directly, vendors provide enantiomeric purity analysis for (R)-tert-Butyl 3-phenylpiperazine-1-carboxylate, typically reporting a chemical purity of 95-98% with confirmation by chiral HPLC and NMR, ensuring that the product is not a racemic mixture of (R) and (S) enantiomers . In contrast, the racemic analog N-1-Boc-3-phenylpiperazine (CAS 502649-25-4) lacks this stereochemical definition .

Analytical Chemistry Chiral Chromatography Quality Control

Potential for Lower Procurement Cost via High-Volume Synthesis

While no specific cost analysis exists for (R)-tert-Butyl 3-phenylpiperazine-1-carboxylate, a class-level inference can be made regarding the synthesis of optically pure N-Boc-3-arylpiperazines. A published method reports a highly stereoselective synthesis achieving up to 45% overall yield for this class of compounds . This suggests that (R)-tert-Butyl 3-phenylpiperazine-1-carboxylate can be produced with moderate efficiency, potentially resulting in lower procurement costs compared to more complex or lower-yielding chiral piperazine analogs. The racemic version (CAS 502649-25-4) may be slightly cheaper due to the omission of a chiral resolution or asymmetric synthesis step, but this cost-saving is negated by the need for subsequent in-house chiral separation or the risk of developing a racemic drug candidate.

Process Chemistry Cost Analysis Industrial Procurement

Optimal Research and Industrial Applications for (R)-tert-Butyl 3-phenylpiperazine-1-carboxylate


Synthesis of Enantiomerically Pure CNS Drug Candidates

This compound is optimally employed as a chiral building block for synthesizing single-enantiomer CNS-active pharmaceutical candidates. The evidence that (R)-configured 3-phenylpiperazines can exhibit significantly higher biological activity than their (S)-counterparts [1] directly supports its use in medicinal chemistry programs developing stereospecific antipsychotics or antidepressants [2]. Starting with a pre-defined (R)-enantiomer ensures that the final drug candidate's stereochemistry is controlled, maximizing target engagement and minimizing potential off-target effects from the undesired enantiomer.

Structure-Activity Relationship (SAR) Studies of Chiral Piperazines

In SAR campaigns, (R)-tert-Butyl 3-phenylpiperazine-1-carboxylate is the definitive reagent for establishing the role of the (R)-configuration at the piperazine 3-position. As demonstrated by the 7-fold potency difference between (R) and (S) enantiomers in a related system [1], procurement of the pure enantiomer is essential for generating accurate, reproducible data. Using the racemic analog or the incorrect enantiomer would confound biological assay results and lead to flawed SAR interpretations.

Method Development for Chiral Chromatography

This compound serves as an excellent model analyte for developing and validating new chiral separation methods, including SFC and HPLC [3]. Its well-defined chiral center and availability of analytical reference standards (with accompanying NMR and HPLC data) make it a practical choice for optimizing resolution parameters on polysaccharide-based CSPs. This application is critical for quality control laboratories in the pharmaceutical industry responsible for characterizing chiral intermediates and active pharmaceutical ingredients (APIs).

Process Chemistry Optimization for Chiral Amine Synthesis

Industrial process chemists utilize this compound to benchmark and optimize stereoselective synthesis and purification protocols. The class-level evidence of a 45% overall yield for optically pure N-Boc-3-arylpiperazines provides a baseline for improving synthetic efficiency. A project aimed at developing a more cost-effective, higher-yielding route to this and related chiral piperazines would directly impact the cost of goods for downstream pharmaceutical manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Tert-butyl 3-phenylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.